

Naquotinib Development Status and Context

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Compound Focus: Naquotinib

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Naquotinib was a third-generation EGFR-TKI developed by Astellas. According to the search results, its clinical development was **terminated in May 2017** following the SOLAR trial [1] [2]. The available information indicates its development was halted due to a profile of "general efficacy and high incidence of adverse reactions" [1].

The table below summarizes the available information on **naquotinib** and other third-generation EGFR-TKIs for context.

Drug Name	Developer	Status (as of search results)	Key Context on CNS Activity
Naquotinib	Astellas	Development terminated (May 2017) [1] [2]	No specific CNS penetration data available in search results.
Osimertinib	AstraZeneca	Approved (US 2015, China 2017) [3] [1]	Designed for better BBB penetration; demonstrated efficacy in CNS metastases [3].
Almonertinib	Jiangsu Hansoh Pharmaceutical	Approved in China (2020) [1]	No specific data in search results.
Lazertinib	Yuhan/Janssen	Approved in South Korea (2021) [1]	No specific data in search results.

Drug Name	Developer	Status (as of search results)	Key Context on CNS Activity
Furmonertinib	Shanghai Allist Pharmaceutical	Approved in China (2021) [1]	No specific data in search results.

Experimental Insights for CNS Penetration Assessment

For context on how CNS penetration for drugs like **naquotinib** is typically evaluated, the following methodologies are standard in the field. Please note that these are generalized protocols, and specific data for **naquotinib** from such experiments was not located.

- **Plasma and CSF Pharmacokinetic Studies: The gold standard for assessing BBB penetration in humans involves measuring drug concentrations in cerebrospinal fluid (CSF) and plasma collected concurrently from patients [3]. The CSF-to-plasma concentration ratio** is then calculated. For example, this method determined CSF penetration rates for earlier TKIs: gefitinib (~1-3%), erlotinib (~3-6%), and afatinib (<1%) [3].
- **Preclinical Animal Models: In vivo studies using animal models of brain metastases measure drug concentrations in brain tissue and plasma. A high brain-to-plasma ratio** indicates favorable CNS penetration. These models can also track the shrinkage of established brain tumors over time to evaluate intracranial efficacy [3].
- **In Vitro BBB Models: Laboratory assays using cell monolayers (e.g., MDCK-MDR1) that express human efflux transporters like P-gp and BCRP. These models determine whether a drug is a substrate for these transporters, which would hinder its brain uptake. Efflux ratio** is a key metric; a high ratio suggests poor CNS penetration [3].

Therapeutic Context and Diagram

A major challenge in treating CNS metastases is the Blood-Brain Barrier (BBB), which actively pumps many drugs back into the bloodstream using efflux transporters like P-glycoprotein (P-gp) [3] [4]. First- and second-generation EGFR-TKIs are often substrates for these transporters, leading to low CNS concentrations and allowing brain tumors to grow [3]. Third-generation inhibitors like osimertinib were specifically designed to have lower affinity for these efflux pumps, thereby improving CNS penetration [3].

The diagram below illustrates the mechanism of action for EGFR-TKIs and the critical role of efflux transporters at the BBB.

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